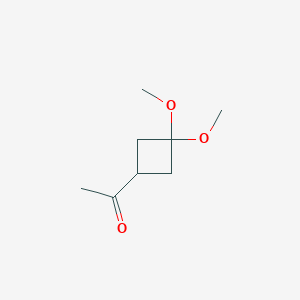
1-(3,3-Dimethoxycyclobutyl)ethan-1-one
Übersicht
Beschreibung
1-(3,3-Dimethoxycyclobutyl)ethan-1-one, also known as 3,3-dimethoxycyclobutyl ethanone, is an organic compound composed of a cyclobutyl ring with two methyl groups and an ethanone group. It is an important intermediate in organic synthesis and is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its potential therapeutic effects and has been used in the synthesis of various bioactive compounds.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethoxycyclobutyl)ethan-1-one has been studied for its potential therapeutic effects and has been used in the synthesis of various bioactive compounds. In particular, it has been used in the synthesis of drugs for the treatment of cancer, HIV/AIDS, and other diseases. It has also been used in the synthesis of insecticides and herbicides, as well as in the synthesis of various polymers and plastics. In addition, it has been used in the synthesis of various polyester polyols and polyurethanes.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethoxycyclobutyl)ethan-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to inhibit the activity of certain proteins, such as cyclin-dependent kinases (CDKs) and cyclin-dependent kinase-like proteins (CDKLs).
Biochemische Und Physiologische Effekte
1-(3,3-Dimethoxycyclobutyl)ethan-1-one has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and pain. In addition, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and cyclin-dependent kinase-like proteins (CDKLs), which are involved in cell cycle regulation. Furthermore, it has been shown to have anti-cancer effects and to increase the sensitivity of certain types of cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,3-Dimethoxycyclobutyl)ethan-1-one has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it is a relatively stable compound and can be stored for long periods of time. On the other hand, it is a relatively expensive compound and can be difficult to obtain in large quantities. Furthermore, it is a relatively toxic compound and can be dangerous to handle in the laboratory.
Zukünftige Richtungen
1-(3,3-Dimethoxycyclobutyl)ethan-1-one has a number of potential future applications. One of the main areas of research is the development of new drugs and therapeutics. In particular, it has been suggested that the compound could be used in the synthesis of drugs for the treatment of cancer, HIV/AIDS, and other diseases. Additionally, it could be used in the synthesis of insecticides and herbicides, as well as in the synthesis of various polymers and plastics. Finally, it could be used in the synthesis of various polyester polyols and polyurethanes.
Eigenschaften
IUPAC Name |
1-(3,3-dimethoxycyclobutyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)7-4-8(5-7,10-2)11-3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGCGUCXZPNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethoxycyclobutyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)
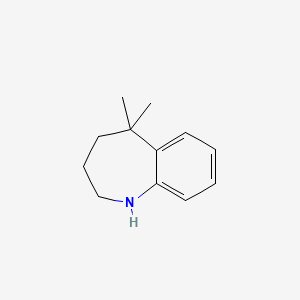
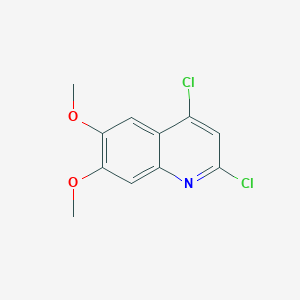
![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
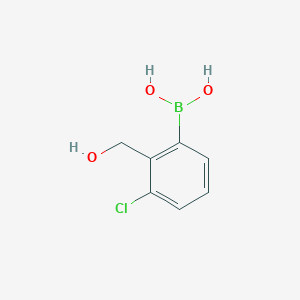

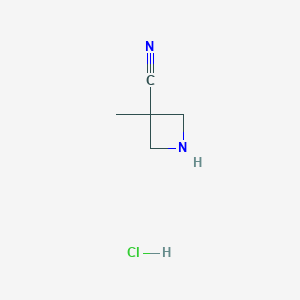
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
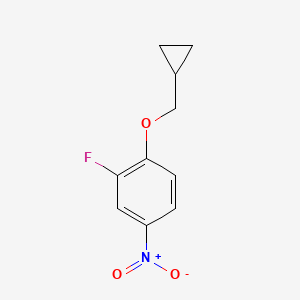
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
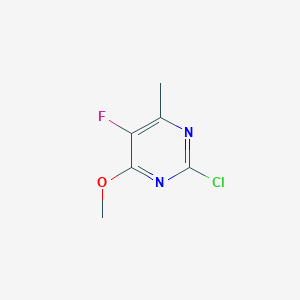
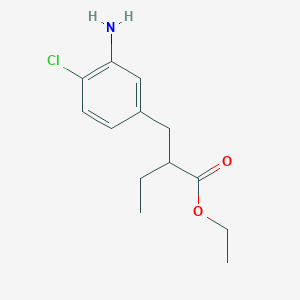
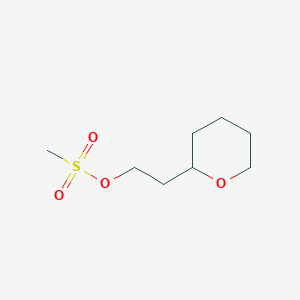
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)